molecular formula C8H19BN B1338178 Borane N,N-diisopropylethylamine complex CAS No. 88996-23-0

Borane N,N-diisopropylethylamine complex

Cat. No. B1338178
CAS RN: 88996-23-0
M. Wt: 140.06 g/mol
InChI Key: BYKCUMSOQIPHSR-UHFFFAOYSA-N
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Description

Borane N,N-diisopropylethylamine complex, also known as Diisopropylethylamine borane, is a chemical compound with the linear formula [(CH3)2CH]2NC2H5·BH3 . It has a molecular weight of 143.08 .


Molecular Structure Analysis

The molecular structure of Borane N,N-diisopropylethylamine complex is represented by the SMILES string B.CCN(C©C)C©C . The InChI key for this compound is DWXQHSSGDGWIMP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Borane N,N-diisopropylethylamine complex is used as a reactant in various chemical reactions. For instance, it is used in the preparation of precursors for the synthesis of boronated oligonucleotide sequences . It is also used in the synthesis of dithymidine boranophosphate via the oxathiaphospholane approach .


Physical And Chemical Properties Analysis

Borane N,N-diisopropylethylamine complex is a colourless or yellowish transparent liquid . It has a density of 0.822 g/mL at 25 °C and a melting point of 15-17 °C .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of N,N-diisopropylethylamine borane, also known as Borane N,N-diisopropylethylamine complex:

Preparation of Modifiable Bidentate Systems

This compound is used as a reactant for the preparation of modifiable bidentate systems through nitrogen-carbon rearrangement processes. This application is crucial in the development of new materials and catalysts .

Synthesis of Bioactive Boranophosphonic Acids

It serves as a starting material for synthesizing bioactive boranophosphonic acids, which are important in medicinal chemistry for their potential biological activities .

Precursors for Boronated Oligonucleotide Sequences

The compound is utilized in preparing precursors necessary for the synthesis of boronated oligonucleotide sequences, which have applications in genetic research and therapy .

Synthesis of Dithymidine Boranophosphate

Another significant application is in the synthesis of dithymidine boranophosphate via the oxathiaphospholane approach, which is relevant in nucleic acid chemistry .

MilliporeSigma - Borane N,N-diisopropylethylamine complex

Safety and Hazards

This compound is classified as a flammable liquid (Category 3) and can cause severe skin burns and eye damage (Category 1B) . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction .

Future Directions

Borane N,N-diisopropylethylamine complex has potential applications in the field of organic synthesis, particularly in the preparation of bioactive boranophosphonic acids . It can also be used in the synthesis of boronated oligonucleotide sequences , which could have implications in the field of molecular biology and genetics.

properties

InChI

InChI=1S/C8H19N.B/c1-6-9(7(2)3)8(4)5;/h7-8H,6H2,1-5H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKCUMSOQIPHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CCN(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472736
Record name Borane N,N-diisopropylethylamine complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diisopropylethylamine borane

CAS RN

88996-23-0
Record name Borane N,N-diisopropylethylamine complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Borane N,N-diisopropylethylamine complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that while DIPEAB is effective in treating paper, it leaves an undesirable odor. What causes this odor, and are there any strategies to mitigate it?

A1: While the research paper doesn't specify the exact cause of the odor, it's likely due to the presence of residual DIPEAB or its breakdown products on the treated paper.

  • Alternative borane complexes: Exploring the use of other borane complexes like borane ammonia complex (AB) and borane tert-butylamine complex (TBAB), which showed good results without the reported odor issue [].

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